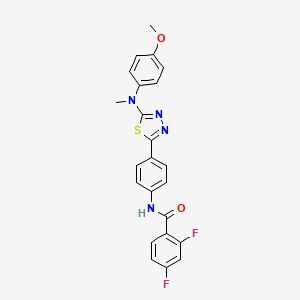

![molecular formula C13H13N5O2S B2969477 2,5-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide CAS No. 1112017-68-1](/img/structure/B2969477.png)

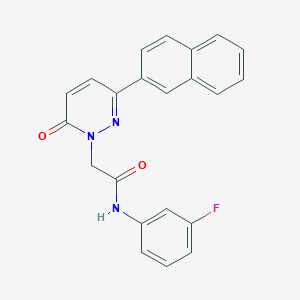

2,5-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2,5-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide” is a heterocyclic compound . It belongs to the class of 1,2,4-triazolo[4,3-b]pyridazines, which are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Applications De Recherche Scientifique

Anti-asthmatic Activities

Research has shown that certain ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides exhibit potent anti-asthmatic activities. These compounds are capable of inhibiting platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs, with specific structural modifications enhancing their effectiveness. For instance, compounds with a gem-dialkyl or cycloalkylidene group at the 2 position of the sulfamoylpropyloxy group and a methyl group at the 7 position demonstrated notable activity. This suggests potential value in treating asthma and other respiratory diseases through targeted molecular design (Kuwahara et al., 1997).

Antimicrobial and Antifungal Activity

Another significant application of these compounds lies in their antimicrobial and antifungal properties. A series of new 2-pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have been synthesized, demonstrating activity against Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. These findings highlight the potential of these compounds in developing new antimicrobial agents to combat resistant strains (Hassan, 2013).

Herbicidal Activities

In the realm of agriculture, novel ALS inhibitors based on the structural framework of triazolopyrimidinesulfonamide and 5-pyrimidyltriazolo-3-sulfonamides have shown promising herbicidal activities. These compounds, synthesized and tested for efficacy, provide a foundation for the development of new herbicides aimed at enhancing crop protection strategies (Ren et al., 2000).

Antitumor Activity

Compounds within this chemical class have also exhibited antitumor properties. For example, novel pyrido[2,3-d]pyrimidine and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, including prostate and lung cancers. Some of these compounds displayed significant growth inhibitory activity, indicating their potential as antitumor agents (Fares et al., 2014).

Mécanisme D'action

Target of Action

Compounds containing a triazole nucleus are known to interact with a variety of enzymes and receptors, showing versatile biological activities .

Mode of Action

It is known that nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

Triazole derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, antioxidant, and antiviral effects .

Pharmacokinetics

It is known that the ability of hydrogen bond accepting and donating characteristics of triazole derivatives can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Result of Action

Triazole derivatives have been reported to show a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Various internal and external factors can cause abnormal cell proliferation, leading to the development of various cancers .

Propriétés

IUPAC Name |

2,5-dimethyl-N-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O2S/c1-9-3-4-10(2)11(7-9)21(19,20)17-12-5-6-13-15-14-8-18(13)16-12/h3-8H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLUHRXVBKNFQAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=NN3C=NN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Acetyl-N-[(1R)-1-cyano-2-methylpropyl]-4-methylbenzamide](/img/structure/B2969394.png)

![Methyl 2-[[[5-bromo-2-[(3,4,5-trimethoxyphenyl)methylideneamino]phenyl]-phenylmethyl]amino]acetate](/img/structure/B2969399.png)

![1-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-3-(propan-2-yl)urea](/img/structure/B2969402.png)

![7-ethoxy-2-(4-ethoxyphenyl)-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2969403.png)

![2-[1-[(2,5-dimethylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2969408.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2969411.png)

![11b-methyl-3-oxo-1H,2H,3H,5H,6H,11H,11bH-indolo[3,2-g]indolizine-5-carboxylic acid](/img/structure/B2969416.png)

![Tert-butyl 2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-3,3-dimethylazetidine-1-carboxylate](/img/structure/B2969417.png)